molecular formula C19H24BrN5O B6458481 4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine CAS No. 2549055-70-9

4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine

Cat. No.: B6458481
CAS No.: 2549055-70-9
M. Wt: 418.3 g/mol
InChI Key: HTNMXRNHCVIMDX-UHFFFAOYSA-N
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Description

4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine is a complex organic compound that features a piperazine ring, a pyridazine ring, and a morpholine ring

Preparation Methods

The synthesis of 4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine typically involves multiple steps. One common method includes the following steps:

    Formation of the piperazine derivative: This involves the reaction of 3-bromobenzyl chloride with piperazine to form 4-[(3-bromophenyl)methyl]piperazine.

    Synthesis of the pyridazine derivative: This step involves the reaction of 3-chloropyridazine with the piperazine derivative to form 4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl).

    Formation of the final compound: The final step involves the reaction of the pyridazine derivative with morpholine to form this compound.

Industrial production methods for this compound would likely involve optimizing these steps for higher yields and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine include:

    4-(4-bromophenyl)piperazine: This compound shares the piperazine and bromophenyl moieties but lacks the pyridazine and morpholine rings.

    3-chloropyridazine: This compound shares the pyridazine ring but lacks the piperazine and morpholine rings.

    Morpholine derivatives: These compounds share the morpholine ring but may have different substituents.

The uniqueness of this compound lies in its combination of these three distinct rings, which can confer specific biological activities and chemical properties.

Properties

IUPAC Name

4-[6-[4-[(3-bromophenyl)methyl]piperazin-1-yl]pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrN5O/c20-17-3-1-2-16(14-17)15-23-6-8-24(9-7-23)18-4-5-19(22-21-18)25-10-12-26-13-11-25/h1-5,14H,6-13,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNMXRNHCVIMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Br)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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